Cas no 256228-64-5 (1H-Indazole-7-carbonitrile)

1H-Indazole-7-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a cyano group at the 7-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate for further functionalization. The electron-withdrawing nitrile group enhances reactivity, enabling selective modifications at adjacent positions. Its high purity and stability make it suitable for rigorous synthetic conditions, including cross-coupling and nucleophilic substitution reactions. The compound’s well-defined molecular framework is advantageous for designing biologically active molecules, such as kinase inhibitors or antimicrobial agents. Proper handling under inert conditions is recommended to preserve its integrity.
1H-Indazole-7-carbonitrile structure
1H-Indazole-7-carbonitrile structure
Product Name:1H-Indazole-7-carbonitrile
CAS No:256228-64-5
MF:C8H5N3
MW:143.145400762558
MDL:MFCD10696804
CID:239085
PubChem ID:25022685
Update Time:2025-09-28

1H-Indazole-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 7-Cyano-1H-indazole
    • 1H-Indazole-7-carbonitrile
    • INDAZOLE-7-CARBONITRILE
    • 7-Cyanoindazole
    • QXSXSDGUHOPEDJ-UHFFFAOYSA-N
    • BCP27347
    • BDBM50271277
    • RP01350
    • VI20078
    • PB25296
    • ST1100713
    • AB0038018
    • AM20040039
    • Y5362
    • 256228-64-5
    • A15425
    • DTXSID70648498
    • SCHEMBL15808413
    • W-206963
    • CHEMBL484298
    • AC-30507
    • CS-0044714
    • AKOS006302710
    • EN300-141864
    • FT-0646070
    • MFCD10696804
    • PS-5254
    • 2H-indazole-7-carbonitrile
    • MDL: MFCD10696804
    • Inchi: 1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11)
    • InChI Key: QXSXSDGUHOPEDJ-UHFFFAOYSA-N
    • SMILES: N1C2C(C#N)=CC=CC=2C=N1

Computed Properties

  • Exact Mass: 143.04800
  • Monoisotopic Mass: 143.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 95-99℃
  • Boiling Point: 370.3±15.0 ºC (760 Torr),
  • Flash Point: 126.7±5.6 ºC,
  • Refractive Index: 1.684
  • Solubility: Very slightly soluble (0.66 g/l) (25 º C),
  • PSA: 52.47000
  • LogP: 1.43458
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1H-Indazole-7-carbonitrile Security Information

1H-Indazole-7-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Indazole-7-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:256228-64-5)1H-Indazole-7-carbonitrile
Order Number:A15425
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):486.0
Email:sales@amadischem.com

Additional information on 1H-Indazole-7-carbonitrile

Recent Advances in the Study of 1H-Indazole-7-carbonitrile (CAS: 256228-64-5) in Chemical Biology and Pharmaceutical Research

1H-Indazole-7-carbonitrile (CAS: 256228-64-5) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This compound, characterized by its indazole core and cyano functional group, has demonstrated promising biological activities, particularly in the modulation of kinase signaling pathways and as a building block for targeted drug design.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1H-Indazole-7-carbonitrile derivatives as potent inhibitors of protein kinases. The research team employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy and selectivity. Their findings revealed that modifications at specific positions of the indazole ring could significantly enhance binding affinity to target kinases, such as JAK2 and CDK2, which are implicated in various cancers and inflammatory diseases.

In another study, researchers investigated the role of 1H-Indazole-7-carbonitrile in the development of small-molecule probes for studying cellular signaling pathways. The compound's unique electronic properties and ability to form hydrogen bonds make it an ideal candidate for probing protein-ligand interactions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, were utilized to elucidate the binding modes of these derivatives with their target proteins, providing valuable insights for rational drug design.

Furthermore, the pharmaceutical industry has shown increasing interest in 1H-Indazole-7-carbonitrile due to its favorable pharmacokinetic properties. Preclinical studies have demonstrated its good oral bioavailability and metabolic stability, making it a promising lead compound for further development. Several patent applications have been filed in recent years, covering novel derivatives and their applications in treating conditions such as autoimmune disorders and neurodegenerative diseases.

Despite these promising developments, challenges remain in the optimization of 1H-Indazole-7-carbonitrile-based therapeutics. Issues such as off-target effects and potential toxicity profiles require further investigation. Ongoing research aims to address these limitations through innovative chemical modifications and advanced screening techniques. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1H-Indazole-7-carbonitrile (CAS: 256228-64-5) represents a valuable scaffold in modern drug discovery. Its diverse biological activities and structural versatility make it a focal point for researchers aiming to develop next-generation therapeutics. Continued exploration of its chemical space and biological targets will likely yield significant advancements in the treatment of complex diseases.

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Amadis Chemical Company Limited
(CAS:256228-64-5)1H-Indazole-7-carbonitrile
A15425
Purity:99%
Quantity:5g
Price ($):486.0
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